(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
Overview
Description
WAY-100635 Maleate is a potent and selective antagonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor. It is also known to exhibit agonist activity at dopamine D4 receptors. This compound is widely used in scientific research due to its high selectivity and efficacy in targeting specific receptors .
Mechanism of Action
Target of Action
WAY-100635 maleate salt is a highly selective antagonist for the 5-HT1A serotonin receptor . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in the serotonin system, one of the most important neurotransmitter systems in the brain.
Mode of Action
WAY-100635 maleate salt interacts with its target, the 5-HT1A receptor, by binding to it and blocking its activity . This blocking action prevents serotonin from binding to the receptor, thereby inhibiting the downstream effects of serotonin activation .
Biochemical Pathways
The primary biochemical pathway affected by WAY-100635 maleate salt is the serotonin system . By blocking the 5-HT1A receptor, WAY-100635 maleate salt inhibits the normal function of this system, leading to changes in the downstream effects of serotonin activation .
Pharmacokinetics
It is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The primary result of WAY-100635 maleate salt’s action is the inhibition of the 5-HT1A receptor, leading to changes in the downstream effects of serotonin activation . This can have various effects on the body, depending on the specific role of the 5-HT1A receptor in different physiological processes.
Biochemical Analysis
Biochemical Properties
WAY-100635 maleate salt interacts with the 5-HT1A serotonin receptor . It has an ability to inhibit brexpiprazole, an antipsychotic drug that regulates serotonin-dopamine activity . It displays >100-fold selectivity for 5-HT1A relative to a range of other CNS receptors including other 5-HT subtypes, adrenoceptors, dopamine, GABA, histamine, and ion channels .
Cellular Effects
WAY-100635 maleate salt has significant effects on various types of cells and cellular processes. It effectively blocks the action of serotonin , influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
WAY-100635 maleate salt exerts its effects at the molecular level by binding with high affinity to the 5-HT1A receptor . This binding effectively blocks the action of serotonin, thereby influencing neurophysiological processes .
Metabolic Pathways
WAY-100635 maleate salt is involved in the serotonin signaling pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: WAY-100635 Maleate is synthesized through a multi-step process involving the reaction of N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide with maleic acid. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods: In industrial settings, the production of WAY-100635 Maleate involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: WAY-100635 Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: WAY-100635 Maleate can undergo substitution reactions where specific atoms or groups are replaced with others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
WAY-100635 Maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving 5-HT1A receptors and dopamine D4 receptors.
Biology: The compound is employed in experiments to understand the role of serotonin and dopamine receptors in various biological processes.
Medicine: WAY-100635 Maleate is used in preclinical studies to investigate potential therapeutic targets for psychiatric and neurological disorders.
Industry: The compound is utilized in the development of new drugs and in the study of receptor-ligand interactions .
Comparison with Similar Compounds
WAY-100135: Another 5-HT1A receptor antagonist with similar properties but different selectivity profiles.
GR 127935: A selective antagonist for 5-HT1B and 5-HT1D receptors.
SB-269970: A selective antagonist for 5-HT7 receptors .
Uniqueness: WAY-100635 Maleate is unique due to its high selectivity for 5-HT1A receptors and its dual activity as a dopamine D4 receptor agonist. This dual activity makes it a valuable tool in research focused on understanding the interplay between serotonin and dopamine signaling .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGAHNVCEFUYOV-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474703 | |
Record name | WAY-100635 maleate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634908-75-1 | |
Record name | WAY-100635 maleate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.